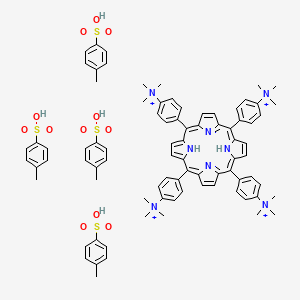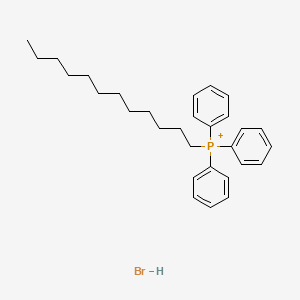
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate) is a porphyrin derivative known for its unique structural and chemical properties. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular compound is characterized by the presence of four trimethylammoniophenyl groups attached to the porphyrin core, making it a cationic porphyrin. The compound is often used in scientific research due to its photophysical and photochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate) typically involves the condensation of substituted benzaldehydes with pyrrole in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions, and the product is purified using column chromatography . The general reaction scheme is as follows: [ \text{4 RCHO + 4 C}_4\text{H}_4\text{NH} \rightarrow \text{Porphyrin} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can yield metalloporphyrins when coordinated with metal ions.
Substitution: The trimethylammonium groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrins.
Substitution: Substituted porphyrins with various functional groups.
Applications De Recherche Scientifique
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in photochemical reactions and as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential in cancer treatment through photodynamic therapy.
Industry: Utilized in the development of sensors and electronic devices due to its photophysical properties.
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb light and transfer energy. Upon light absorption, it undergoes electronic excitation, leading to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular components, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine
- 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin
Uniqueness
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate) is unique due to its cationic nature, which enhances its solubility in aqueous solutions and its ability to interact with negatively charged biological molecules. This property makes it particularly useful in biological and medical applications compared to its neutral or anionic counterparts .
Propriétés
Formule moléculaire |
C84H94N8O12S4+4 |
|---|---|
Poids moléculaire |
1536.0 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]azanium |
InChI |
InChI=1S/C56H62N8.4C7H8O3S/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;4*1-6-2-4-7(5-3-6)11(8,9)10/h13-36,57,60H,1-12H3;4*2-5H,1H3,(H,8,9,10)/q+4;;;; |
Clé InChI |
XFCJLTPKCPNBQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C=C4)C9=CC=C(C=C9)[N+](C)(C)C)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)



![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)

![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)





